3,5-dimethyl-1H-pyrazole-4-carbonitrile

Description

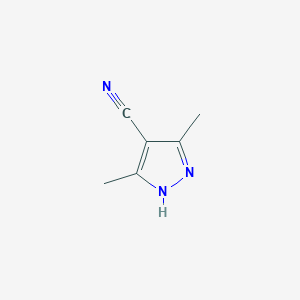

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-4-6(3-7)5(2)9-8-4/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTVBTYFIVEVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429091 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108161-12-2 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,5 Dimethyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of pyrazole (B372694) derivatives have been well-established and are still widely used due to their reliability and simplicity. These approaches often involve the cyclization of acyclic precursors.

Cyclization Reactions involving Hydrazones and Nitriles

The reaction of hydrazones with nitrile-containing compounds is a fundamental approach to constructing the pyrazole ring. This method typically involves the formation of a hydrazone from a ketone or aldehyde, which then undergoes cyclization with a suitable nitrile source. For instance, α,β-alkynic hydrazones can be cyclized to form pyrazoles. In a notable example, treatment of α,β-alkynic hydrazones with molecular iodine in the presence of sodium bicarbonate leads to the formation of 4-iodopyrazoles in good to high yields acs.org. This electrophilic cyclization is versatile and tolerates a wide range of substituents acs.org. A similar transformation can be achieved using copper(I) iodide, which also promotes the electrophilic cyclization of α,β-alkynic hydrazones to yield pyrazole derivatives acs.org.

Another innovative approach involves a multicomponent reaction where the pyrazole ring is assembled from simple starting materials. For example, alkynes, nitriles, and titanium imido complexes can be coupled in a one-pot synthesis to produce multisubstituted pyrazoles nih.gov. This method is particularly advantageous as it avoids the use of hydrazine (B178648), a potentially hazardous reagent, by forming the N-N bond in the final oxidation-induced coupling step on the titanium center nih.gov.

Condensation Strategies

Condensation reactions are a cornerstone of pyrazole synthesis, providing a direct route to the heterocyclic core from readily available starting materials.

The condensation of 1,3-diketones with hydrazine is a classic and widely used method for the synthesis of pyrazoles. nih.gov The reaction of acetylacetone (B45752) (2,4-pentanedione) with hydrazine hydrate (B1144303) or hydrazine sulfate is a straightforward and efficient route to 3,5-dimethylpyrazole (B48361). orgsyn.orggoogle.comyoutube.com To introduce the 4-carbonitrile group, a precursor already containing this functionality would be required. The reaction proceeds by the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Acetylacetone, Hydrazine Sulfate | Sodium Hydroxide/Water | 3,5-Dimethylpyrazole | 77-81% | orgsyn.org |

| Acetylacetone, Hydrazine Hydrate | Acetic Acid/Water | 3,5-Dimethylpyrazole | >90% | google.com |

| 3-(2-(4-Chlorophenyl)-hydrazono)-pentane-2,4-dione, Hydrazine Hydrate | Glacial Acetic Acid | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | 66% |

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The synthesis of pyrazole-4-carbonitriles is well-suited to MCR strategies. A common approach involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. researchgate.netniscpr.res.inrsc.org For instance, the one-pot reaction of aromatic aldehydes, malononitrile, and phenylhydrazine can be catalyzed by various catalysts, including environmentally benign options like water extract of pomegranate ash (WEPA), to afford 5-aminopyrazole-4-carbonitrile derivatives in high yields niscpr.res.in. These reactions are often characterized by their high atom economy, operational simplicity, and short reaction times niscpr.res.inrsc.org.

| Aldehyde | Nitrile Source | Hydrazine Source | Catalyst/Solvent | Product | Yield | Reference |

| Benzaldehyde | Malononitrile | Phenylhydrazine | WEPA/Water-Ethanol | 5-Amino-1-phenyl-3-(phenyl)-1H-pyrazole-4-carbonitrile | 92% | niscpr.res.in |

| 4-Chlorobenzaldehyde | Malononitrile | Phenylhydrazine | Taurine/Water | 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 92% | nih.gov |

| Aromatic Aldehydes | Malononitrile | Hydrazine Hydrate | Choline Chloride:Urea (B33335) | Pyrano[2,3-c]pyrazole-5-carbonitrile derivatives | - | nih.gov |

Michael-Type Addition Reactions and Subsequent Cyclization

Tandem reactions that combine a Michael addition with a subsequent cyclization are efficient strategies for the synthesis of highly functionalized pyrazoles. An example is the synthesis of (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives christuniversity.in. This reaction proceeds via a tandem Michael addition of hydrazine to cinnamaldehyde, followed by condensation with malononitrile. The use of a Lewis acid catalyst such as aluminum chloride in an aqueous ethanol (B145695) medium provides the desired products in good yields and short reaction times christuniversity.in. The reaction of organolithium reagents with 1,2-di-(2-pyridyl)ethylene is another example where the intermediate Michael adduct is stable enough to be trapped by various electrophiles, showcasing the potential of Michael addition intermediates in complex molecule synthesis nsf.gov.

Synthesis of Amino-Pyrazole Carbonitrile Precursors

Amino-pyrazole carbonitriles are valuable precursors for the synthesis of a wide range of fused heterocyclic systems and other complex derivatives. beilstein-journals.org A straightforward route to 3-amino-1H-pyrazole-4-carbonitrile derivatives involves the condensation of 3-oxoalkanonitriles with trichloroacetonitrile, followed by reaction with hydrazines nih.govresearchgate.net. For example, reacting 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile and then hydrazine hydrate yields 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile in high yield nih.gov.

Another key precursor, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, can be synthesized by the reaction of malononitrile dimer with hydrazine mdpi.com. This polyfunctionalized pyrazole serves as a versatile building block for the synthesis of various fused pyrazole systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines mdpi.comekb.eg.

| Precursor 1 | Precursor 2 | Product | Yield | Reference |

| 3-Oxo-3-phenylpropanenitrile, Trichloroacetonitrile | Hydrazine Hydrate | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 93% | nih.gov |

| Malononitrile Dimer | Hydrazine | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | - | mdpi.com |

Advanced and Sustainable Synthesis Techniques

The development of synthetic routes for pyrazole compounds has shifted towards more sustainable and efficient methodologies. These advanced techniques not only offer improved yields and shorter reaction times but also address growing environmental concerns by minimizing waste and avoiding hazardous substances.

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles. thieme-connect.comnih.gov These approaches prioritize the use of environmentally benign solvents, alternative energy sources, and waste reduction, representing a significant improvement over traditional methods that often rely on volatile organic solvents. thieme-connect.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. eresearchco.com For the synthesis of pyrazole derivatives, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. rsc.orgdergipark.org.tr This technique provides rapid and uniform heating, which can accelerate reaction rates and improve efficiency. eresearchco.com

For instance, the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile precursors has been effectively carried out using microwave heating. mdpi.comresearchgate.net In one study, the cyclocondensation reaction of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles with an enaminone was performed in a direct beam microwave oven under solvent-free conditions, leading to the selective formation of the desired products. researchgate.net This highlights the dual benefit of combining microwave energy with solvent-free conditions for a greener synthetic process.

Research has demonstrated the broad applicability of microwave-assisted synthesis for various pyrazole structures. rsc.orgdergipark.org.tr For example, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was achieved with 82-96% yield in just 4 minutes under microwave irradiation at 100 W. dergipark.org.tr Another study reported the synthesis of pyrazole derivatives using a nano-organocatalyst in water at 140°C for 20 minutes, showcasing the compatibility of microwave heating with aqueous media. dergipark.org.tr

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

| Product | Reaction Conditions (Microwave) | Yield (Microwave) | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|

| Pyrazolyl-substituted benzochroman-4-ones | 180 W, Ethanol | Good | 5–7 min | 10–12 h | 59–71% | rsc.org |

| 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones | 100 °C, 350 W, DMSO:H₂O | 80% to 98% | 3 min | Not specified | Not specified | rsc.org |

| 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 70°C, 100 W, Methanol/Water | 82-96% | 4 min | ~20 hours | Not specified | dergipark.org.tr |

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution and hazards associated with their use. nih.gov Solvent-free, or "dry medium," reactions are highly effective for the synthesis of pyrazole derivatives, often in conjunction with microwave irradiation. dergipark.org.tr This approach not only simplifies the reaction setup and work-up procedures but also minimizes waste generation. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles, which are structurally related to the target compound, has been successfully achieved under solvent-free conditions. mdpi.com Specifically, the cyclocondensation reaction of 3-amino-5-aryl-1H-pyrazolecarbonitriles with various reagents was conducted by heating in a microwave oven without any solvent, resulting in the selective and efficient formation of the products. researchgate.net This methodology demonstrates a clean and efficient pathway for constructing complex heterocyclic systems from pyrazole carbonitrile precursors. mdpi.comresearchgate.net

Deep Eutectic Solvents (DESs) are emerging as a green and sustainable alternative to traditional volatile organic solvents for the synthesis of pyrazoles. thieme-connect.comthieme-connect.com DESs are mixtures of a quaternary ammonium salt with a hydrogen-bond donor, which form a eutectic mixture with a melting point lower than either of the individual components. bhu.ac.in These solvents are attractive due to their low toxicity, biodegradability, low cost, and ability to dissolve a wide range of compounds. thieme-connect.comthieme-connect.com

Commonly used DESs in pyrazole synthesis include mixtures like choline chloride:glycerol and choline chloride:urea. bhu.ac.intandfonline.com The use of DESs can lead to accelerated reaction rates and high selectivity. thieme-connect.com For example, the synthesis of 4,5-dihydro-1H-pyrazole derivatives using a choline chloride:glycerol (1:2) mixture as both the solvent and catalyst resulted in an 87% yield in 1.5 hours, a significant improvement over methods using conventional solvents. bhu.ac.in The hydrogen-bond donating characteristics and high dissolution properties of DESs are key to their effectiveness. bhu.ac.in Furthermore, in some multicomponent reactions for synthesizing pyranopyrazoles, the DES (e.g., ChCl–urea) can act as both an environmentally benign reaction medium and a dual catalyst. tandfonline.com

Table 2: Common Deep Eutectic Solvents in Heterocyclic Synthesis

| Quaternary Ammonium Salt | Hydrogen Bond Donor | Molar Ratio | Application | Reference |

|---|---|---|---|---|

| Choline Chloride (ChCl) | Glycerol | 1:2 | Synthesis of pyrazoline derivatives | bhu.ac.in |

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of pyrazole synthesis, various catalytic systems are employed to enhance reaction rates and control regioselectivity.

Organocatalysis, the use of small organic molecules as catalysts, offers a powerful alternative to metal-based catalysts. This approach avoids issues of metal toxicity and contamination of the final product. In the synthesis of pyrazole-related structures, organocatalysts have been used to facilitate key bond-forming reactions. metu.edu.tr

Interestingly, some green solvents can also serve a catalytic role. Deep eutectic solvents, such as the choline chloride-urea mixture, have been shown to function as organocatalysts in multicomponent reactions to form pyranopyrazole derivatives. tandfonline.com This dual function as a solvent and catalyst makes DESs particularly efficient for green synthetic protocols. tandfonline.com Furthermore, the development of nano-organocatalysts, such as magnetically retrievable ferrite-anchored glutathione, has been applied to the microwave-assisted Paal-Knorr reaction for pyrazole synthesis, demonstrating the synergy between advanced catalytic systems and green chemistry techniques. jk-sci.com The stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles has also been achieved through domino reactions using acid-base bifunctional organocatalysts, highlighting the potential for precise control over the molecular architecture of pyrazole-containing compounds. metu.edu.tr

Catalyst-Mediated Synthetic Transformations

Heterogeneous Catalysis for Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like pyrazole derivatives in a single step, aligning with the principles of green chemistry. The use of heterogeneous catalysts in these reactions is particularly advantageous due to their ease of separation, potential for reusability, and enhanced stability.

One notable example is the use of a square-planar Pd(II) complex as a robust heterocatalyst for the synthesis of pyrazole-4-carbonitrile derivatives. This method employs ultrasonic irradiation in a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine in water. semanticscholar.org The significant advantages of this protocol include operational simplicity, very short reaction times (around 20 minutes), and high product yields (up to 97%). semanticscholar.org Furthermore, the catalyst demonstrates excellent reusability, maintaining its activity for at least four consecutive cycles without significant loss of efficiency, highlighting its green credentials. semanticscholar.org

Another developed heterogeneous catalyst is [Ce(L-Pro)2]2(Oxa), which has been effectively used for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazine in ethanol at room temperature. rsc.org This cerium-based catalyst is recyclable and provides good to excellent yields (70-91%) of various pyrazole derivatives. rsc.org While this specific example focuses on a two-component reaction, the principles of using such recyclable, solid-phase catalysts are central to advancing their application in more complex, multicomponent systems for synthesizing pyrazole-4-carbonitriles. The development of such catalysts is crucial for creating more sustainable and economically viable synthetic routes in industrial applications. mdpi.com

Table 1: Heterogeneous Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Substrates | Key Advantages | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Pd(II) thiazole complex | Three-component | Aromatic aldehyde, Malononitrile, Phenylhydrazine | Ultrasonic irradiation, Short reaction time (20 min), Reusable | Up to 97 | semanticscholar.org |

| [Ce(L-Pro)2]2(Oxa) | Two-component | 1,3-Dicarbonyl, Phenylhydrazine | Room temperature, Recyclable catalyst, Good yields | 70-91 | rsc.org |

Metal-Free Catalysis in Pyrazole Derivatization

The development of metal-free catalytic systems is a significant goal in modern organic synthesis, aiming to reduce cost, toxicity, and environmental impact associated with metal catalysts. Several effective metal-free strategies have been developed for the synthesis and derivatization of pyrazoles.

Iodine-mediated reactions have emerged as a practical and eco-friendly approach. A metal-free, one-pot protocol enables the synthesis of various di-, tri-, and tetrasubstituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This method proceeds via an oxidative C-N bond formation and avoids the isolation of unstable hydrazone intermediates. organic-chemistry.org Similarly, an iodine-mediated cascade reaction has been developed for the synthesis of amino pyrazole thioether derivatives from phenylhydrazine, benzenethiol, and crotononitrile, showcasing a highly selective one-pot, three-component strategy. acs.orgsemanticscholar.org

Cascade reactions represent another important class of metal-free pyrazole synthesis. Zheng et al. developed a metal-free protocol for synthesizing N-heteroaryl pyrazole derivatives from α,β-unsaturated N-tosylhydrazones and N-heteroaryl chlorides under mild conditions, achieving good to excellent yields. nih.gov This cascade cyclization/nucleophilic aromatic substitution (SNAr) reaction is operationally simple and scalable. nih.govresearchgate.net Additionally, metal-free synthesis of pyrazoles has been accomplished using aldehyde hydrazones and acetylenic esters in trifluoroacetic acid, a method that demonstrates a wide substrate scope and good functional group tolerance. researchgate.net

Table 2: Metal-Free Catalytic Methods for Pyrazole Synthesis

| Method | Catalyst/Mediator | Substrates | Key Features | Ref. |

|---|---|---|---|---|

| Oxidative C-N Formation | I2 | α,β-Unsaturated aldehydes/ketones, Hydrazine salts | One-pot, Eco-friendly, Avoids unstable intermediates | organic-chemistry.org |

| Cascade Thioether Synthesis | I2 | Phenylhydrazine, Benzenethiol, Crotononitrile | Metal- and solvent-free, One-pot, Three-component | acs.org |

| Cascade Cyclization/SNAr | None | α,β-Unsaturated N-tosylhydrazones, N-heteroaryl chlorides | One-pot, Mild conditions, Good yields | nih.govresearchgate.net |

| Annulation Reaction | Trifluoroacetic Acid | Aldehyde hydrazones, Acetylenic esters | Highly selective, Wide substrate scope | researchgate.net |

Regioselectivity and Stereochemical Control in Synthesis

Controlling regioselectivity is a fundamental challenge in the synthesis of unsymmetrically substituted pyrazoles. The classical Knorr condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines often yields a mixture of regioisomers, which necessitates tedious separation processes. ingentaconnect.com To overcome this, significant research has focused on developing highly regioselective synthetic methods.

One successful strategy involves the use of 1,3-dicarbonyl surrogates, such as β-enaminones, which can direct the cyclization to afford a single regioisomer. ingentaconnect.com Another powerful approach is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which is a highly effective and atom-economical route to pyrazoles. researchgate.net More recently, methodologies using N-alkylated tosylhydrazones and terminal alkynes have been shown to provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity, offering a significant advantage over traditional methods. organic-chemistry.org Base-mediated [3+2] cycloaddition reactions, for instance between 2-alkynyl-1,3-dithianes and sydnones, also achieve excellent regioselectivity under mild conditions. nih.gov The choice of solvent and catalyst can also play a crucial role in directing the regiochemical outcome of pyrazole formation. ingentaconnect.com

While the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile does not typically involve the creation of a stereocenter, the broader field of pyrazole synthesis has seen significant advances in stereochemical control. Asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives often utilizes the nucleophilic addition of pyrazolin-5-ones to various acceptors, catalyzed by organo- or metal-catalysts. rwth-aachen.de These methods can create highly functionalized, enantiopure pyrazole derivatives by establishing new stereocenters with high geometric control and excellent enantioselectivities. rwth-aachen.de

Table 3: Comparison of Methods for Regiocontrolled Pyrazole Synthesis

| Method | Key Reactants | Regioselectivity | Advantages | Ref. |

|---|---|---|---|---|

| Knorr Condensation | Unsymmetrical 1,3-dicarbonyls, Hydrazines | Poor to moderate | Classical, direct route | ingentaconnect.com |

| Modified Knorr | β-Enaminones (1,3-dicarbonyl surrogates) | High | Overcomes limitations of classical Knorr synthesis | ingentaconnect.com |

| [3+2] Cycloaddition | N-alkylated tosylhydrazones, Terminal alkynes | Complete | Avoids diazo intermediates, scalable | organic-chemistry.org |

| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes, Sydnones | Excellent | Mild conditions, broad scope | nih.gov |

| C-H Functionalization | Pyrazole N-oxides, Arynes | High | Direct C-H functionalization for C3-arylation | acs.org |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient pathways. The formation of the pyrazole ring, including the specific framework of this compound, has been the subject of several mechanistic studies.

A widely accepted mechanism for the three-component synthesis of pyrazole-4-carbonitrile derivatives involves a sequence of well-established organic reactions. thieme-connect.com The process initiates with a Knoevenagel condensation between an aldehyde and malononitrile. The resulting benzylidene malononitrile intermediate then undergoes a Michael addition with a hydrazine derivative. This is followed by an intramolecular cyclization via nucleophilic attack and subsequent tautomerization to form the stable aromatic pyrazole ring. thieme-connect.com

Kinetic studies on the condensation of 1,3-diketones with arylhydrazines have shown that the reaction is first-order in both reactants and that the rate-determining step can shift depending on the pH of the medium. researchgate.net These studies help to elucidate how substituents on both the diketone and the hydrazine, as well as the reaction acidity, modulate product regioselectivity and reaction rates. researchgate.net

More novel mechanistic pathways have also been explored. For instance, a detailed mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles has been reported. rsc.orgumn.edunih.gov This investigation revealed that in oxidations using TEMPO, the initial oxidation is the rate-limiting step and that coordination of the oxidant to the titanium center is critical for reactivity. rsc.orgumn.edunih.gov Such fundamental mechanistic work on N-N bond formation provides valuable insights for the development of new catalytic cycles for pyrazole synthesis.

Chemical Reactivity and Derivatization Strategies of 3,5 Dimethyl 1h Pyrazole 4 Carbonitrile

Transformations of the Nitrile Functionality

The cyano group at the C4 position of the pyrazole (B372694) ring is a primary site for chemical modification, allowing for the introduction of diverse functionalities.

Nucleophilic Addition and Substitution Reactions at the Cyano Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into a variety of other functional groups. For instance, hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. sigmaaldrich.comlibretexts.org This transformation is a common strategy to introduce a carboxylic acid moiety, which can then be further derivatized.

The nitrile group can also participate in addition reactions with organometallic reagents. For example, Grignard reagents can add to the cyano group to form ketones after hydrolysis. libretexts.org This provides a valuable method for the construction of new carbon-carbon bonds at the C4 position.

Reduction Reactions to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, specifically an aminomethyl group, using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, effectively converting the nitrile to the corresponding amine. libretexts.orgyoutube.com Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of nitriles to primary amines. researchgate.net This reduction opens up avenues for the synthesis of various amine derivatives through subsequent reactions like acylation or alkylation. The resulting aminomethyl pyrazole can serve as a key intermediate in the synthesis of more complex molecules. researchgate.netorganic-chemistry.org

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring itself is an active participant in a range of chemical reactions, offering multiple sites for functionalization.

Functionalization of the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it amenable to various functionalization reactions. chemicalbook.com Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new C-C and C-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org This approach allows for the efficient and regioselective installation of various functional groups.

Furthermore, the N-H proton of the pyrazole ring is acidic and can be abstracted by a base to generate a pyrazole anion. nih.gov This anion is a potent nucleophile and can react with various electrophiles, leading to N-substituted pyrazole derivatives. nih.govnih.gov The synthesis of N-alkylated pyrazoles can be achieved through reaction with alkyl halides. rrbdavc.org

Electrophilic and Nucleophilic Substitutions on the Pyrazole Core

The electron-rich nature of the pyrazole ring facilitates electrophilic substitution reactions. chemicalbook.com Due to the electronic effects of the two nitrogen atoms, electrophilic attack typically occurs at the C4 position. rrbdavc.org However, in 3,5-dimethyl-1H-pyrazole, the C4 position is already substituted with a cyano group. Therefore, electrophilic substitution on 3,5-dimethyl-1H-pyrazole-4-carbonitrile would likely occur at other positions if the reaction conditions are forcing enough, or on the nitrogen atoms. For instance, formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using the Vilsmeier-Haack reaction occurs at the 4-position. researchgate.net Nitration of pyrazoles is another example of electrophilic aromatic substitution. rsc.org

While the pyrazole ring is generally electron-rich, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, particularly if the ring is activated by electron-withdrawing groups or if a good leaving group is present. mdpi.com For example, 4-chloro-3,5-dinitropyrazole undergoes nucleophilic substitution with dimethylformamide. researchgate.net

Role of Substituents (e.g., Methyl Groups) in Directing Reactivity

The two methyl groups at the C3 and C5 positions of the pyrazole ring play a significant role in directing the reactivity of the molecule. These electron-donating groups increase the electron density of the pyrazole ring, thereby influencing its reactivity in electrophilic substitution reactions. nih.gov The steric bulk of the methyl groups can also influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent nitrogen atoms. nih.govacs.org

The acidity of the methyl groups themselves can also be a factor in reactivity. Under strongly basic conditions, a proton can be abstracted from one of the methyl groups, creating a nucleophilic center that can participate in subsequent reactions. researchgate.net

Annulation and Ring-Fused Heterocyclic System Formation

The formation of fused heterocyclic systems from a pyrazole core is a cornerstone of synthetic medicinal chemistry. These strategies typically require pyrazole precursors equipped with specific reactive functional groups that can participate in cyclization reactions. A widely employed precursor for the synthesis of both pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines is 5-aminopyrazole. The amino group at the C5 position and the endocyclic N1 nitrogen atom together act as a 1,3-binucleophile, which is essential for the construction of the fused pyrimidine (B1678525) ring.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established process that predominantly involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner. nih.govmdpi.comrsc.org This reaction is one of the most common methods for preparing this class of compounds. rsc.org

The general mechanism involves the nucleophilic attack of the 5-amino group onto one of the electrophilic centers of the 1,3-bielectrophile, followed by an intramolecular cyclization where the pyrazole ring nitrogen attacks the second electrophilic center. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine system. nih.gov The reaction can be catalyzed by either acids or bases. nih.gov

Common 1,3-bielectrophiles used in this synthesis include:

β-Dicarbonyl Compounds: Reagents like acetylacetone (B45752), ethyl acetoacetate, and other β-ketoesters are frequently used. nih.govresearchgate.net The reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds, such as 2-acetylcyclopentanone, leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

β-Enaminones: These compounds are also effective partners for the cyclocondensation reaction. The reaction between aminopyrazoles and enaminones proceeds through a cyclocondensation followed by an oxidative step to yield the final product. nih.govmdpi.comresearchgate.net

Microwave-assisted synthesis has been shown to be an efficient method for these cyclization reactions, often resulting in high yields and purity in a significantly shorter reaction time. nih.gov

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis

| 5-Aminopyrazole Reactant | 1,3-Bielectrophile | Product | Reference |

| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | 2,7-Dimethyl-5-(arylamino)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | nih.gov |

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

| Aminopyrazoles | Enaminones | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |

Formation of Pyrazolo[3,4-d]pyrimidine and Related Structures

The pyrazolo[3,4-d]pyrimidine system, an isomer of pyrazolo[1,5-a]pyrimidine, is also of great pharmacological interest as it is considered an analogue of purine. tandfonline.comnih.gov The synthesis of this scaffold also heavily relies on 5-aminopyrazole precursors, particularly those carrying a cyano or carboxamide group at the C4 position.

Common synthetic routes include:

Reaction with Formamide (B127407): Heating a 5-aminopyrazole derivative with formamide, often in a solvent like dimethylformamide (DMF), can lead to the formation of the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. tandfonline.com A one-flask method has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization to yield pyrazolo[3,4-d]pyrimidines. nih.govsemanticscholar.org

Reaction with Urea (B33335) or Thiourea (B124793): Fusion of a 5-aminopyrazole-4-carbonitrile with urea or thiourea can produce 4-amino- or 4-amino-6-thioxo-pyrazolo[3,4-d]pyrimidines, respectively. tandfonline.com

Reaction of 5-Aminopyrazole-4-carboxamides: The cyclization of 5-aminopyrazole-4-carboxamide derivatives with various reagents is a versatile method. For instance, reacting with urea can yield pyrazolo[3,4-d]pyrimidine-4,6-diones.

These methods highlight the importance of the 5-amino group in directing the formation of the fused pyrimidine ring.

Table 2: Examples of Pyrazolo[3,4-d]pyrimidine Synthesis

| Pyrazole Precursor | Reagent | Product | Reference |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Formamide | 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | tandfonline.com |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Thiourea | 4-Amino-6-thioxo-1-tosyl-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | tandfonline.com |

| 5-Aminopyrazoles | N,N-substituted amides / PBr₃ | Pyrazolo[3,4-d]pyrimidines | nih.govsemanticscholar.org |

Construction of Spiro-Heterocyclic Systems

Spiro-heterocyclic systems containing a pyrazole moiety are accessible through multicomponent reactions (MCRs), which offer an efficient pathway to complex molecular architectures in a single step. nih.govtandfonline.com These reactions often utilize pyrazolone (B3327878) (a tautomer of hydroxypyrazole) as the key pyrazole-containing building block.

A prevalent example is the synthesis of spiro[pyrano[2,3-c]pyrazole] derivatives. nih.govresearchgate.net These syntheses are typically four-component reactions involving:

A hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine)

A β-ketoester (e.g., ethyl acetoacetate)

An aldehyde (e.g., various aromatic aldehydes)

Malononitrile

These components react in a domino sequence, often under catalyst-free conditions or with the aid of green catalysts in aqueous media, to construct the pyran and pyrazole rings around a central spiro carbon atom. nih.govtandfonline.comresearchgate.net Another variation involves the three-component reaction of a pre-formed pyrazolone, an aldehyde, and malononitrile.

Furthermore, spiro[carbazole-3,4′-pyrazoles] can be synthesized through a three-component reaction of aromatic aldehydes, ethyl indole-3-acetate, and 4-arylidene-5-methyl-2-phenylpyrazol-3-ones, demonstrating the versatility of pyrazolones in constructing diverse spiro systems. acs.orgacs.org

Cross-Coupling Reactions and Advanced Functionalization

Advanced functionalization of the pyrazole ring can be effectively achieved through palladium-catalyzed cross-coupling reactions. rsc.org This strategy requires a halogenated pyrazole as a starting point, which then acts as an electrophilic partner in reactions like the Suzuki-Miyaura or Sonogashira couplings.

For a compound like 3,5-dimethyl-1H-pyrazole, halogenation is a key first step. Direct C-H halogenation of pyrazoles can be achieved using reagents like N-halosuccinimides (NCS, NBS, NIS) to introduce a halogen at the C4 position. beilstein-archives.org For instance, 3,5-dimethyl-4-iodo-1H-pyrazole is a known compound that can serve as a precursor for cross-coupling.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between a halo-pyrazole and an organoboron compound (like a boronic acid or ester). libretexts.orgyonedalabs.com It has been used to synthesize 4-aryl pyrazoles from 4-bromopyrazole in good yields. nih.gov The reaction is typically catalyzed by a palladium complex, such as one derived from an XPhos ligand, in the presence of a base like potassium phosphate. nih.govrsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a route to alkynyl-substituted pyrazoles. wikipedia.orgorganic-chemistry.org The reaction of substituted 3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base) proceeds in high yields. arkat-usa.org This method is valuable for introducing C(sp)-hybridized carbons onto the pyrazole ring.

These cross-coupling reactions demonstrate how a simple halogenated pyrazole can be elaborated into a wide array of more complex derivatives, which is a critical strategy for creating libraries of compounds for biological screening.

Spectroscopic and Crystallographic Characterization of 3,5 Dimethyl 1h Pyrazole 4 Carbonitrile

Advanced Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR, Raman)

While a full experimental FT-IR spectrum for 3,5-dimethyl-1H-pyrazole-4-carbonitrile is not available, the characteristic absorption band for the nitrile (C≡N) group in related pyrazole-4-carbonitrile structures has been reported. For instance, various derivatives show a nitrile stretching vibration in the range of 2188-2231 cm⁻¹. cu.edu.egrsc.org The spectrum would also be expected to show bands corresponding to N-H stretching, C-H stretching and bending from the methyl groups, and C=N and C-N stretching vibrations of the pyrazole (B372694) ring, similar to those observed for 3,5-dimethylpyrazole (B48361). nih.govresearchgate.net

No specific Raman spectroscopic data for this compound could be located. A Raman spectrum would complement the FT-IR data, providing information on the vibrational modes of the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

No UV-Vis absorption spectra for this compound were found in the surveyed literature. The electronic spectrum would provide information on the electronic transitions within the molecule, influenced by the pyrazole ring and the nitrile substituent. Studies on other pyrazole derivatives show that the absorption maxima are dependent on the specific substituents and the solvent used. rsc.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₇N₃), the theoretical exact mass is 121.06399 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision, typically providing a mass accuracy within a few parts per million (ppm).

In practice, electrospray ionization (ESI) is a common method for analyzing pyrazole derivatives, which typically involves detecting the protonated molecule [M+H]⁺. For the target compound, this would correspond to an m/z (mass-to-charge ratio) of approximately 122.0718.

While specific HRMS data for this compound is not extensively published, analysis of closely related structures provides insight into expected results. For instance, studies on various substituted pyrazoles consistently show the parent ion peak corresponding to the [M+H]⁺ species.

Table 1: Mass Spectrometry Data for Selected Pyrazole Derivatives

| Compound | Ionization Method | Observed m/z | Ion Species |

|---|---|---|---|

| 3,5-dimethyl-4-(4'-methoxyphenyl)-1H-pyrazole nih.gov | MALDI+ | 203.1 | [M+H]⁺ |

| 3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org | ESI | 173 | [M+H]⁺ |

| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole rsc.org | ESI | 229 | [M+H]⁺ |

This table presents data for illustrative purposes from related compounds to suggest the expected analytical behavior of this compound.

Chromatographic Purity Assessment (TLC, GC, LC-MS)

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the synthesis of pyrazole derivatives. nih.govjocpr.com For instance, in the synthesis of pyrazole-containing heterocycles, reaction completion is often checked by TLC using a mobile phase typically composed of a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov The separated components are visualized under a UV lamp.

Gas Chromatography (GC): Gas chromatography can be used for the purity analysis of volatile pyrazole derivatives. The choice of column and temperature program is critical for achieving good separation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for both the separation and identification of compounds in a mixture. For polar compounds like pyrazoles, which can be challenging to retain on standard reversed-phase columns, specialized methods have been developed. One such method for the related compound 3,4-dimethyl-1H-pyrazole utilized ion-pair reagents, such as perfluoroalkanoic acids, in the mobile phase. nih.govresearchgate.net This approach was shown to significantly increase retention time and improve peak shape, allowing for better separation from matrix components. nih.govresearchgate.net A typical mobile phase for analyzing pyrazole derivatives on a C18 or similar column might consist of a gradient of water and acetonitrile, often with an additive like formic acid or an ion-pairing agent to improve peak shape and ionization efficiency for MS detection. nih.govsielc.com

X-ray Crystallography and Solid-State Structural Elucidation

While a specific crystal structure determination for this compound is not available in public crystallographic databases, extensive research on closely related 3,5-dimethyl-1H-pyrazole derivatives allows for a detailed and accurate prediction of its solid-state characteristics. The principles of molecular geometry, intermolecular forces, and crystal packing observed in these analogs provide a strong framework for understanding the structural nature of the title compound.

Determination of Molecular Geometry and Conformation

X-ray crystallography on analogous compounds reveals that the 1H-pyrazole ring is consistently planar. researchgate.netnih.gov For example, in the structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the root-mean-square (r.m.s.) deviation for the atoms of the pyrazole ring is a mere 0.009 Å, confirming its planarity. researchgate.netnih.gov

Table 2: Crystallographic Data for Selected 3,5-Dimethyl-1H-Pyrazole Analogs

| Compound | Space Group | Key Dihedral Angle(s) | Ref. |

|---|---|---|---|

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Pca2₁ | Pyrazole/Benzene: 31.38 (12)° | researchgate.netnih.gov |

| 3,5-Dimethyl-4-nitroso-1H-pyrazole | P2₁/c | Two conformers exist in the unit cell | researchgate.net |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state structure of 1H-pyrazoles is predominantly governed by a network of non-covalent interactions, particularly hydrogen bonds and π-π stacking.

Hydrogen Bonding: The defining feature of 1H-pyrazoles is the presence of both a hydrogen-bond donor (the pyrrole-type N1-H) and a hydrogen-bond acceptor (the pyridine-type N2). This allows for the formation of robust N-H···N hydrogen bonds, which act as a primary supramolecular synthon, linking molecules together. nih.gov Depending on the steric and electronic nature of other substituents, these interactions can lead to various motifs, including discrete dimers, trimers, or infinite one-dimensional chains known as catemers. nih.govmdpi.com In the case of 3,5-dimethyl-4-nitroso-1H-pyrazole, molecules are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds into zigzag chains. researchgate.net

Crystal Packing and Supramolecular Assembly in the Solid State

The combination of directional hydrogen bonding and supportive π-π stacking interactions dictates the final three-dimensional crystal packing. The N-H···N hydrogen bonds often form the primary backbone of the assembly, creating chains or other extended motifs. mdpi.com These primary structures then pack together, guided by weaker forces like van der Waals interactions and, where applicable, π-π stacking between adjacent chains.

For example, studies on 3,5-dimethyl-4-aryl-1H-pyrazoles show that the nature of the aryl substituent can tune the supramolecular assembly, leading to different hydrogen-bonded structures, such as dimers that form bridges with solvent molecules or polymeric catemers. nih.gov In the structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the π-π interactions help organize the molecules into supramolecular chains that run along one of the crystallographic axes. researchgate.netnih.gov This demonstrates how a hierarchy of intermolecular forces works in concert to build the crystal lattice from individual molecular units.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dimethyl-1H-pyrazole |

| 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile |

| 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles |

| 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole |

| 3,5-dimethyl-4-nitroso-1H-pyrazole |

| 3,5-dimethyl-1-phenyl-1H-pyrazole |

| 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile |

| 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBONITRILE |

| 4-[(4-substitutedphenyl)-diazenyl]-3, 5-dimethyl-1H- pyrazole |

| 3,5-dimethyl-4-(4'-methoxyphenyl)-1H-pyrazole |

| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole |

| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole |

| Petroleum ether |

| Ethyl acetate |

| Hexane |

| Acetonitrile |

| Formic acid |

Computational Chemistry and Theoretical Studies on 3,5 Dimethyl 1h Pyrazole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the atomic level.

Density Functional Theory (DFT) is a standard method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-31G), are commonly used to compute the optimized geometric configurations of the molecule and its potential intermediates. While specific optimized parameters for 3,5-dimethyl-1H-pyrazole-4-carbonitrile are not available in the search results, this method would be the standard approach to predict its molecular structure.

Theoretical calculations are highly effective in predicting spectroscopic data. By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound. DFT calculations have been successfully used to compute these parameters for related compounds like 4-amino-3,5-dimethyl pyrazole, showing good agreement with experimental data.

Analysis of the electronic structure provides critical information about a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap often suggests higher chemical reactivity.

Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular interactions, charge delocalization, and the stability of the molecule. For related pyrazole derivatives, NBO analysis has been employed to understand hyperconjugative interactions. This type of analysis for this compound would reveal details about the charge distribution and bonding within the molecule.

Computational methods are also used to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. DFT calculations can determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters indicate the potential of a compound to exhibit NLO behavior. Such computational studies have been performed on various pyrazole derivatives to assess their potential as NLO materials.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide a dynamic picture of the conformational behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor. This technique is particularly valuable in drug discovery and materials science. While studies on pyrazole derivatives have utilized MD simulations to understand their dynamic behavior and interactions, specific MD simulation studies focused solely on this compound were not identified in the search results.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms. DFT calculations are frequently employed to locate transition state structures and compute activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, the synthesis mechanism of related compounds like 4-amino-3,5-dimethyl pyrazole has been studied using DFT to optimize the geometries of intermediates. A similar approach could be applied to understand the synthesis and reactivity of this compound.

Validation of Computational Models with Experimental Data

The accuracy and predictive power of computational models in theoretical chemistry are critically dependent on their validation against experimental data. For this compound and related pyrazole derivatives, this validation process is crucial for ensuring that the theoretical calculations accurately reflect the molecule's true geometric and electronic properties. The primary method for this validation involves comparing computationally derived parameters with those obtained from empirical measurements such as X-ray crystallography, Fourier-transform infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org

Density Functional Theory (DFT) is a common computational method used to optimize the molecular structure of pyrazole derivatives and calculate their structural and spectroscopic properties. nih.govrsc.org The calculated geometric parameters, such as bond lengths and angles, are compared directly with data from single-crystal X-ray diffraction studies, which provide a precise three-dimensional map of the molecule in its solid state. nih.govnih.govresearchgate.net A close agreement between the DFT-optimized geometry and the crystallographic data serves as a primary validation of the chosen computational level of theory.

Furthermore, vibrational frequencies calculated from the optimized geometry can be correlated with experimental FT-IR spectra. rsc.org This comparison helps in the assignment of characteristic vibrational modes of the molecule. Similarly, theoretical calculations of 1H and 13C NMR chemical shifts are compared with experimental NMR data to confirm the accuracy of the computed electronic environment of the nuclei. nih.gov Discrepancies between computational and experimental values can often be reconciled by accounting for solvent effects and the intermolecular interactions present in the experimental conditions, such as hydrogen bonding. cardiff.ac.uk

The table below illustrates the typical comparison performed to validate a computational model for a pyrazole derivative, based on methodologies reported in the literature.

| Parameter | Computational Value (e.g., DFT/B3LYP) | Experimental Value (Technique) | Correlation |

|---|---|---|---|

| Bond Length (C-C in pyrazole ring) | 1.390 Å | 1.385 Å (X-ray Crystallography) | High |

| Bond Angle (C-N-N in pyrazole ring) | 109.5° | 109.2° (X-ray Crystallography) | High |

| Vibrational Frequency (C≡N stretch) | 2235 cm⁻¹ | 2228 cm⁻¹ (FT-IR Spectroscopy) | High |

| NMR Chemical Shift (CH₃ proton) | 2.4 ppm | 2.3 ppm (¹H NMR Spectroscopy) | High |

In Silico Screening and Molecular Docking for Interaction Hypothesis

Following the validation of computational models, in silico techniques such as virtual screening and molecular docking are employed to hypothesize how this compound and its analogs might interact with biological targets. These methods are fundamental in modern drug discovery for identifying potential lead compounds and elucidating their mechanism of action at a molecular level. nih.govsemanticscholar.orgijnrd.org

In silico screening involves the computational testing of large libraries of molecules against a specific biological target, such as an enzyme or a receptor, to identify compounds that are likely to bind to it. nih.gov Pyrazole derivatives have been subjected to structure-based virtual screening against a variety of protein targets implicated in diseases like cancer and fungal infections. nih.govijnrd.org

Molecular docking is a more focused computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govrsc.org This method calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. For pyrazole derivatives, docking studies have been instrumental in exploring binding modes with various enzymes. For instance, studies have investigated the interaction of pyrazole compounds with cancer-related proteins such as C-RAF and VEGFR, as well as fungal 14-alpha demethylase. nih.govijnrd.org The analysis of the docked poses reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein, thereby forming a hypothesis for its biological activity. nih.gov

The findings from these studies are crucial for guiding the synthesis of new derivatives with improved potency and selectivity. The table below summarizes representative findings from molecular docking studies on pyrazole-containing compounds against various biological targets.

| Target Protein | Pyrazole Derivative Class | Best Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothesized) |

|---|---|---|---|

| C-RAF (Cancer Target) | Substituted Pyrazoles | -9.7 | Cys532, Leu514 |

| VEGFR (Cancer Target) | Substituted Pyrazoles | -9.2 | Asn923 (H-bond) |

| CYP17 (Cancer Target) | Substituted Pyrazoles | -10.4 | Not Specified |

| Fungal 14-alpha demethylase | Substituted Pyrazoles | -8.5 | Tyr132, His377 |

| Carbonic Anhydrase I/II | Dihydro-1H-pyrazole-1-carbothioamides | -7.1 (hCA I), -7.4 (hCA II) | Thr200, His94 |

Coordination Chemistry and Metal Complexation of 3,5 Dimethyl 1h Pyrazole 4 Carbonitrile Analogs

Design Principles for Pyrazole-Based Ligands

The design of pyrazole-based ligands is a strategic process aimed at fulfilling specific stereochemical and electronic requirements of metal centers. researchgate.net The versatility of the pyrazole (B372694) ring allows for its incorporation into various ligand frameworks, from simple monodentate structures to complex polydentate chelators. researchgate.net Key design principles revolve around modulating the steric and electronic properties of the ligand to control the coordination geometry, nuclearity, and reactivity of the resulting metal complex.

Key Design Considerations:

Substitution: The substituents on the pyrazole ring significantly influence the ligand's properties. For instance, bulky groups at the 3- and 5-positions can create a specific steric environment around the metal, influencing substrate access in catalytic applications.

N-Functionalization: The NH group of the pyrazole ring is a crucial design element. It can be deprotonated to form pyrazolate anions that often bridge two metal centers, leading to di- or polynuclear complexes. mdpi.com Alternatively, functionalizing the N1 position can prevent bridging and introduce other coordinating moieties. acs.org

Pincer and Scorpionate Ligands: Integrating pyrazole units into multidentate scaffolds, such as pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines or tris(pyrazolyl)borates (scorpionates), creates a predefined coordination pocket. nih.govresearchgate.net These tripodal ligands can enforce a specific facial coordination geometry on the metal ion. datapdf.com

Proton-Responsiveness: The acidic NH group in protic pyrazoles allows for pH-dependent coordination and reactivity. This feature can be exploited in catalysis where proton transfer steps are crucial. nih.govmdpi.com

The strategic placement of donor atoms and the control over the ligand's flexibility or rigidity are paramount in designing pyrazole-based ligands for specific applications in areas like bioinorganic modeling and homogeneous catalysis. mdpi.commocedes.org

Coordination Modes of the Pyrazole-Carbonitrile Moiety

The pyrazole ring offers a variety of coordination modes, which can be further diversified by the presence of a carbonitrile group. researchgate.net The pyrazole itself can act as a neutral monodentate ligand through its pyridine-type nitrogen atom or as a monoanionic bridging ligand upon deprotonation of the NH group. mdpi.comresearchgate.net The cyano group (-C≡N) typically coordinates through its nitrogen lone pair.

When combined in a single molecule like 3,5-dimethyl-1H-pyrazole-4-carbonitrile, the pyrazole and carbonitrile groups can coordinate to a metal center in several ways:

Monodentate Coordination: The ligand can bind to a metal center exclusively through the pyrazole's pyridine-type nitrogen, leaving the cyano group uncoordinated. This is common in complexes where other ligands satisfy the metal's coordination sphere. researchgate.net

Bidentate Chelating Coordination: The pyrazole and the adjacent cyano group can coordinate to the same metal center, forming a stable five-membered chelate ring. This mode is often observed in mononuclear complexes. nih.gov

Bridging Coordination: The pyrazole-carbonitrile ligand can bridge two different metal centers. This can occur in a few ways:

The pyrazole ring coordinates to one metal while the cyano group coordinates to another.

The pyrazole ring itself acts as a bridge between two metals (as a pyrazolate), with the cyano group potentially coordinating to one of the metals or remaining pendant.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (like pH and solvent), the stoichiometry of the reactants, and the presence of other coordinating anions or solvent molecules. mocedes.orgrsc.org For instance, infrared (IR) spectroscopy is a key technique to determine the coordination of the nitrile group; a shift in the ν(C≡N) stretching frequency upon complexation indicates its involvement in bonding to the metal. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-carbonitrile analogs generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.gov The choice of metal precursor and reaction conditions can direct the formation of complexes with desired structures and properties.

Complexes with Transition Metals (e.g., Cu(II), Mg(II), Sn(II), Mn, Ru)

A wide array of transition metal complexes have been synthesized using pyrazole-based ligands, including those with nitrile functionalities.

Copper(II): Cu(II) complexes with pyrazole derivatives are extensively studied. nih.gov Syntheses often involve reacting a Cu(II) salt, such as Cu(OAc)₂, CuCl₂, or Cu(NO₃)₂, with the pyrazole ligand in a solvent like ethanol (B145695) or methanol. researchgate.netnih.gov The resulting complexes can be mononuclear or polynuclear, with geometries ranging from square planar to octahedral, depending on the ligand and counter-ions. nih.govnih.gov For example, reacting 3,5-dimethyl-1H-pyrazole with CuCl₂ can yield a binuclear complex with chloride bridges. researchgate.net

Manganese(II)/(III): Manganese complexes with pyrazole-containing ligands have been prepared and characterized, often for their catalytic activity in oxidation reactions. rsc.org The synthesis can involve reacting MnCl₂ or other manganese salts with ligands like 2-(3-pyrazolyl)pyridine. The resulting complexes can feature six-coordinate Mn(II) ions or five-coordinate Mn(III) ions, depending on the ligand and reaction environment. rsc.org

Ruthenium(II): Ruthenium complexes bearing pyrazole-based ligands are of great interest, particularly for their catalytic applications in reactions like transfer hydrogenation and C-H activation. nih.govnih.gov Synthesis of these complexes, such as [Ru(p-cymene)(L)Cl]⁺, often involves reacting a ruthenium precursor with the N,N-chelating pyrazolyl ligand. nih.gov

Tin(II) and Magnesium(II): While less common, complexes of main group metals like Sn(II) and Mg(II) with pyrazole-based ligands have also been prepared. chemscene.comnih.gov The synthesis follows general coordination chemistry principles, reacting a salt of the metal (e.g., SnCl₂) with the ligand in an alcoholic medium. nih.gov

Characterization of Complex Structure and Stoichiometry

A combination of analytical and spectroscopic techniques is employed to unequivocally determine the structure and stoichiometry of the synthesized metal complexes.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.orgnih.gov It also confirms the stoichiometry and the mode of ligand coordination. nih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Crucial for identifying the coordination of functional groups. For pyrazole-carbonitrile complexes, shifts in the ν(N-H), ν(C=N) of the pyrazole ring, and ν(C≡N) of the nitrile group provide direct evidence of their involvement in bonding to the metal ion. nih.govnih.gov

NMR Spectroscopy (¹H, ¹³C): Useful for characterizing the ligand environment in solution, especially for diamagnetic complexes like those of Zn(II), Cd(II), and Sn(II). nih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the coordination geometry (e.g., octahedral vs. tetrahedral). nih.gov

Elemental Analysis: Determines the mass percentages of carbon, hydrogen, and nitrogen, which helps to confirm the empirical formula and stoichiometry of the complex. nih.gov

Molar Conductivity Measurements: Used to determine whether the complex is ionic or non-electrolytic in solution, which helps in distinguishing between coordinated and counter-anionic species. nih.gov

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of paramagnetic complexes (e.g., those of Cu(II), Mn(II)), which provides information about the number of unpaired electrons and can help infer the geometry of the complex. nih.gov

The table below summarizes the characterization of representative pyrazole-metal complexes.

| Complex | Metal Ion | Key Characterization Methods | Inferred Geometry | Reference |

| [MnCl₂(pypz-H)₂] | Mn(II) | X-ray Diffraction, IR, Electrochemistry | Six-coordinated | rsc.org |

| Cu(L¹)₂(C₂H₅OH)₂₂ | Cu(II) | X-ray Diffraction, IR, Elemental Analysis | Octahedral | nih.gov |

| [Ru(p-cym)(L²)Cl]⁺ | Ru(II) | X-ray Diffraction, NMR, ESI-MS | Pseudo-octahedral | nih.gov |

| [Sn(L³)₂] | Sn(II) | IR, NMR, Elemental Analysis, Conductivity | Tetrahedral | nih.gov |

Note: L¹, L², L³ and pypz-H represent various pyrazole-based ligands as defined in the cited sources.

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes derived from pyrazole-based ligands are highly effective catalysts in a variety of organic transformations. nih.govresearchgate.net The combination of the pyrazole's electronic properties and the steric environment created by its substituents allows for fine-tuning of the catalyst's activity and selectivity. mdpi.com Metal-ligand cooperation, where the pyrazole's N-H group actively participates in the catalytic cycle (e.g., through proton transfer), is a key feature that enhances the efficacy of many of these catalysts. nih.govmdpi.com

Homogeneous Catalysis in Organic Transformations (e.g., Hydrogenation, Oxidation, Heck Reaction)

Pyrazole-ligated metal complexes have demonstrated significant utility in several key homogeneous catalytic reactions.

Hydrogenation and Transfer Hydrogenation: Ruthenium(II) complexes with protic pincer-type pyrazole ligands are effective catalysts for the transfer hydrogenation of ketones, using isopropanol (B130326) as the hydrogen source. mdpi.com The N-H group of the pyrazole is believed to play a crucial role in the hydrogen transfer step. mdpi.com Similarly, copper complexes have been developed for the hydrogenation of aldehydes and ketones. rsc.org While some copper systems act as precursors for the active catalyst, others show that modifying the ligand structure, such as replacing an NH group with NMe, can impact catalytic activity. rsc.org

Oxidation: Manganese complexes containing pyrazole-based ligands have been successfully employed as catalysts for the epoxidation of alkenes, such as styrene, using peracetic acid or hydrogen peroxide as the oxidant. rsc.orgnih.gov These catalysts exhibit moderate to high conversions and selectivities for the corresponding epoxides. rsc.org The reusability of these manganese catalysts has also been demonstrated, highlighting their potential for more sustainable chemical processes. rsc.org

Heck Reaction: The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of organic synthesis. wikipedia.org Palladium complexes with pyridylpyrazole ligands have been used as effective precatalysts for Heck reactions. acs.org For instance, complexes of [PdCl₂(L)] have been successfully applied to the coupling of phenyl halides with tert-butyl acrylate. The nature of the substituent on the pyrazole nitrogen can significantly influence the catalyst's performance, with a hydroxyethyl (B10761427) group showing excellent results even for the challenging substrate chlorobenzene. acs.org Ruthenium complexes have also been explored as catalysts for Heck-type reactions involving areneboronic acids. researchgate.net

The following table provides an overview of the catalytic performance of various pyrazole-metal complexes in these transformations.

| Metal | Ligand Type | Reaction | Substrate Example | Key Findings | Reference |

| Ruthenium(II) | Protic Pincer Pyrazole | Transfer Hydrogenation | Acetophenone | NH group of pyrazole enhances catalytic activity. | mdpi.com |

| Manganese(II/III) | Pyridylpyrazole | Epoxidation | Styrene | Moderate to high conversion and selectivity; catalyst is reusable. | rsc.org |

| Palladium(II) | Pyridylpyrazole | Heck Reaction | Chlorobenzene & tert-butyl acrylate | N1-hydroxyethyl substituted ligand gives high yields. | acs.org |

| Copper(II) | Pincer (PNHP) | Hydrogenation | Benzaldehyde | Efficient reduction to alcohol with KOtBu as a co-catalyst. | rsc.org |

| Ruthenium(II) | Pyrazole-based | Oxidative Heck Reaction | N-phenyl pyrazole & internal olefin | Pyrazole directing group enables regioselective C-H functionalization. | nih.gov |

Mechanistic Role of Pyrazole Ligands in Catalytic Cycles

Pyrazole-based ligands, including analogs of this compound, are versatile actors in a multitude of catalytic cycles. Their significance stems not merely from their ability to bind to a metal center, but from their active participation in the reaction mechanism, which can be tuned by modifying the pyrazole ring's substituents. numberanalytics.com The mechanistic involvement of pyrazole ligands is multifaceted, primarily influenced by their electronic properties, steric hindrance, and the presence of the N-H proton in N-unsubstituted pyrazoles. numberanalytics.comnih.gov

One of the key mechanistic features of protic pyrazole ligands is their role as proton-responsive participants. nih.gov Coordination to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole's N-H proton. nih.gov This enhanced acidity allows the ligand to act as a proton shuttle or an internal base, facilitating bond activation steps without a formal change in the metal's oxidation state. nih.govresearchgate.net This behavior is crucial in reactions like transfer hydrogenation, where the pyrazole N-H group can participate in the heterolytic cleavage of H-H bonds or assist in the transfer of protons and electrons to the substrate. numberanalytics.comnih.gov For instance, ruthenium(II) complexes bearing a P–N chelate protic pyrazole ligand have been shown to catalyze the transfer hydrogenation of various substrates, including ketones, nitriles, and esters. nih.gov

In oxidation catalysis, pyrazole ligands are instrumental in stabilizing various oxidation states of the metal center and modulating its redox potential. nih.gov In the copper-catalyzed oxidation of catechol to o-quinone, for example, the rate of reaction is highly dependent on the nature of the pyrazole ligand and the counter-anion of the copper salt. arabjchem.orgbohrium.com The ligand's structure influences the geometry of the copper complex and the accessibility of the active site for the catechol substrate and dioxygen. arabjchem.orgdigitellinc.com

Furthermore, pyrazole ligands play a crucial role in polymerization reactions. In the ring-opening polymerization of L-lactide, titanium iso-propoxide catalysts show significantly enhanced activity when pyrazole ligands are introduced. rsc.org Structural analysis revealed that this enhancement is due to a cooperative activation mechanism between two titanium centers bridged by the pyrazole ligands. rsc.org The ligand framework orients the catalytic centers optimally for monomer binding and insertion, directly impacting the polymerization rate and efficiency.

The following table summarizes the catalytic activity of copper(II) complexes with different pyrazole-based ligands in the oxidation of catechol, demonstrating the ligand's influence on the reaction rate.

Table 1: Influence of Pyrazole Ligand Structure on Catechol Oxidation Rate

| Ligand | Copper(II) Salt | Oxidation Rate (μmol L⁻¹ min⁻¹) | Reference |

|---|---|---|---|

| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1) | CuCl₂ | 1.58 | arabjchem.org |

| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1) | Cu(NO₃)₂ | 1.02 | arabjchem.org |

| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1) | CuSO₄ | 0.52 | arabjchem.org |

| 3-[bis-(5-methyl-3-carbomethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L2) | CuCl₂ | 0.89 | arabjchem.org |

| 3-[bis-(5-methyl-3-carboethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L3) | CuCl₂ | 0.68 | arabjchem.org |

Metal-Ligand Cooperation in Catalysis

Metal-Ligand Cooperation (MLC) represents a paradigm in catalysis where the ligand is not a passive spectator but an active participant in the reaction. numberanalytics.comresearchgate.net This synergistic interaction involves both the metal and the ligand directly in bond-breaking and bond-forming events. researchgate.net Pyrazole-based ligands, particularly protic N-unsubstituted pyrazoles, are exemplary systems for achieving MLC. nih.gov

The most prominent form of MLC involving pyrazole ligands is based on their proton-responsive nature. nih.gov The ligand can act as an internal base to assist in the heterolytic cleavage of a substrate's E-H bond (e.g., H-H, N-H, O-H), with the proton being transferred to the pyrazole nitrogen. researchgate.net This avoids the need for a change in the metal's formal oxidation state and creates a protonated, hydrogen-bond-donating ligand that can participate in subsequent steps. researchgate.net This "deprotonation-reprotonation" sequence at the pyrazole N-H moiety is a key feature of MLC. nih.gov

A clear example of this is seen in catalytic cycles involving pincer-type bis(pyrazolyl)pyridine ligands. nih.gov In the disproportionation of hydrazine (B178648) catalyzed by an iron complex with such a ligand, one pyrazole N-H group facilitates the heterolytic N–N bond cleavage of a coordinated hydrazine molecule via a hydrogen bond. nih.gov The second N-H group then acts as an acid-base catalyst to enable the substitution of the resulting amido ligand with another hydrazine molecule. nih.gov This process involves multiple and bidirectional proton-coupled electron transfer (PCET) events between the substrate and the cooperative metal-ligand platform. nih.gov

Another manifestation of MLC is the cooperative activation of substrates across multiple metal centers held in proximity by pyrazole-based scaffolds. The enhanced catalytic activity of a titanium-pyrazole system in L-lactide polymerization is attributed to the cooperative activation between two titanium atoms, a phenomenon enabled by the bridging pyrazole ligands. rsc.org

Density Functional Theory (DFT) studies on cobalt complexes with pyrazole ligands used for cyclohexane (B81311) oxidation have also pointed towards MLC. nih.gov These calculations indicated that the initial, vertical oxidation of the Co(II) complex primarily affects the chloride and pyrazolyl ligands, rather than the metal center. nih.gov Although the subsequent, relaxed-geometry oxidation is metal-centered, the initial involvement of the ligand in the redox process highlights a cooperative electronic effect. nih.gov

The following table outlines different modes of metal-ligand cooperation observed with pyrazole-based ligands.

Table 2: Modes of Metal-Ligand Cooperation with Pyrazole Ligands

| Cooperation Mode | Description | Catalytic Application Example | Reference |

|---|---|---|---|

| Proton-Coupled Electron Transfer (PCET) | The ligand's N-H group participates in the concerted or stepwise transfer of protons and electrons. | Hydrazine disproportionation by iron pincer complexes. | nih.gov |

| Internal Brønsted Acid/Base Catalysis | The pyrazole N-H/N⁻ couple acts as a built-in acid/base to activate substrates or intermediates. | Transfer hydrogenation of ketones and nitriles. | nih.gov |

| Multi-Center Cooperative Activation | Ligand scaffold holds multiple metal centers in an optimal geometry for simultaneous substrate activation. | Ring-opening polymerization of L-lactide with Ti complexes. | rsc.org |

| Redox Activity | The ligand participates directly in the electronic changes of a redox process. | Peroxidative oxidation of cyclohexane with Co complexes. | nih.gov |

Role of 3,5 Dimethyl 1h Pyrazole 4 Carbonitrile As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Diverse Heterocyclic Scaffolds

The inherent reactivity of the nitrile group and the adjacent amino group (in its 5-amino-3-methyl-1H-pyrazole-4-carbonitrile form) makes 3,5-dimethyl-1H-pyrazole-4-carbonitrile and its analogues exceptional precursors for the synthesis of various fused heterocyclic systems. chim.it The pyrazole (B372694) ring itself can act as a scaffold upon which other rings are constructed, leading to a rich diversity of molecular architectures.